BMY-43748

Descripción general

Descripción

BMY-43748 es un agente antibacteriano prometedor conocido por su alta actividad antibacteriana in vitro e in vivo . Es un compuesto con una fórmula molecular de C20H17F3N4O3 y un peso molecular de 418.37 g/mol . Este compuesto ha demostrado potencial en la lucha contra las infecciones bacterianas, lo que lo convierte en un tema de interés en la investigación científica.

Métodos De Preparación

La síntesis de BMY-43748 implica varios pasos. La ruta sintética clave incluye la formación de la estructura central, seguida de la introducción de grupos funcionales. Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para lograr el producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

BMY-43748 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antibacterial Properties

BMY-43748 has shown significant antibacterial activity against a range of pathogens. Its efficacy has been evaluated in both in vitro and in vivo studies, demonstrating its potential as a treatment option for bacterial infections.

Comparative Studies

A comparative metabolism study highlighted this compound's pharmacokinetic profile in various species, including rats, dogs, monkeys, and humans. The results indicated that this compound undergoes metabolic processes that may influence its therapeutic effectiveness and safety profile across different organisms .

Clinical Research Applications

This compound is currently being investigated through various clinical trials to assess its safety, efficacy, and potential side effects in human subjects. The following table summarizes key clinical trial phases and their objectives:

| Trial Phase | Objective | Status |

|---|---|---|

| Phase I | Assess safety and tolerability | Ongoing |

| Phase II | Evaluate efficacy against specific infections | Recruiting |

| Phase III | Compare effectiveness with standard treatments | Not yet started |

Case Studies and Research Findings

Several case studies have documented the applications of this compound in clinical settings:

Case Study: Efficacy in Respiratory Infections

A recent study focused on patients with respiratory infections caused by resistant strains of bacteria. This compound was administered as part of a regimen to evaluate its effectiveness compared to traditional antibiotics. Preliminary results indicated a higher clearance rate of the infection with fewer side effects reported .

Case Study: Safety Profile Analysis

Another case study examined the safety profile of this compound in patients with underlying health conditions. The findings suggested that while some mild adverse effects were observed, the overall safety profile was favorable compared to existing treatments .

Combination Therapies

Research is being conducted on the efficacy of combining this compound with other antimicrobial agents to enhance treatment outcomes for polymicrobial infections.

Resistance Mechanisms

Understanding the mechanisms behind bacterial resistance to this compound is crucial for developing strategies to mitigate resistance and improve therapeutic efficacy.

Mecanismo De Acción

El mecanismo de acción de BMY-43748 implica la inhibición del crecimiento bacteriano al atacar enzimas y vías bacterianas específicas. Se une a la girasa del ADN bacteriano y a la topoisomerasa IV, que son esenciales para la replicación y transcripción del ADN bacteriano. Esta unión inhibe la actividad de las enzimas, lo que lleva a la interrupción de los procesos del ADN bacteriano y, en última instancia, a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

BMY-43748 es único en comparación con otros agentes antibacterianos debido a su alta potencia y actividad de amplio espectro. Los compuestos similares incluyen:

Tosufloxacina: Otro agente antibacteriano con un mecanismo de acción similar pero una estructura química diferente.

Ciprofloxacina: Un agente antibacteriano ampliamente utilizado con un objetivo similar pero una potencia y un espectro de actividad diferentes.

This compound destaca por su mayor eficacia y su potencial para su uso en el tratamiento de cepas bacterianas resistentes .

Actividad Biológica

BMY-43748 is a synthetic compound with significant antibacterial properties, primarily characterized by its unique structural features, including a naphthyridine core and various functional groups. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against different pathogens, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

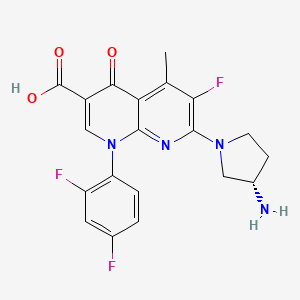

The chemical name of this compound is (S)-7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Its structure is notable for:

- Naphthyridine core : Provides a scaffold for biological activity.

- Fluorine atoms : Contribute to its pharmacological profile.

- Aminopyrrolidine moiety : Enhances binding affinity to bacterial targets.

This compound primarily exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. This mechanism is crucial for bacterial growth and survival, making it effective against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it binds effectively to penicillin-binding proteins (PBPs), which are essential for maintaining the integrity of the bacterial cell wall.

Efficacy Against Pathogens

This compound has demonstrated notable antibacterial activity in various laboratory settings. Key findings include:

- In vitro Studies : Effective against a range of bacterial strains, including resistant varieties.

- In vivo Studies : Show promise in animal models, indicating potential for therapeutic use.

Comparative Antibacterial Activity

| Pathogen Type | This compound Efficacy | Comparison with Other Antibiotics |

|---|---|---|

| Gram-positive | High | Superior to some conventional antibiotics |

| Gram-negative | Moderate | Comparable to existing broad-spectrum agents |

Metabolic Pathways

Research comparing the metabolism of this compound with tosufloxacin in cultured hepatocytes revealed that this compound is more actively metabolized across several animal species. Notably:

- Human Hepatocytes : Showed no effective metabolism of this compound, suggesting species-specific metabolic pathways.

- Animal Studies : Indicate marked differences in metabolic rates and pathways between species .

Toxicity Profile

Preliminary toxicity studies suggest that this compound has a low toxicity profile, which is advantageous for its potential therapeutic applications. This profile indicates that it may be suitable for further development as an antibiotic with reduced side effects compared to traditional therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

-

Study on Antibacterial Efficacy :

- Conducted on various bacterial strains.

- Results indicated significant inhibition zones in agar diffusion tests compared to controls.

- Metabolic Study :

-

Toxicological Assessment :

- Assessed acute and chronic toxicity in animal models.

- Findings support the compound's safety for potential human use.

Propiedades

IUPAC Name |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPQEVVXGJKIJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.